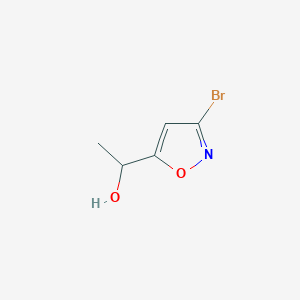

1-(3-Bromo-isoxazol-5-YL)-ethanol

Description

Properties

IUPAC Name |

1-(3-bromo-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLGIWBDQVBWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 3 Bromo Isoxazol 5 Yl Ethanol

Reactions Involving the Bromine Substituent

The carbon-bromine bond at the C3 position of the isoxazole (B147169) ring is a key site for functionalization. The electron-withdrawing nature of the isoxazole ring influences the reactivity of this bond, making it susceptible to various substitution and coupling reactions.

Nucleophilic Substitution Reactions

The C3-Br bond on the isoxazole ring can undergo nucleophilic substitution, although this often requires forcing conditions. In this type of reaction, a nucleophile—an electron-rich species—attacks the partially positively charged carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the C3 carbon of the isoxazole ring, resulting in the cleavage of the C-Br bond and the formation of a new C-Nu bond. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction with various amines under basic conditions can lead to the formation of 3-amino-isoxazole derivatives, which are valuable scaffolds in medicinal chemistry. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Site

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-Br bond of 1-(3-bromo-isoxazol-5-yl)-ethanol serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-isoxazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is widely used to form biaryl structures. For 3-bromoisoxazoles, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C3 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Substituted Bromoisoxazoles Note: The following data is based on reactions with analogous bromoisoxazole compounds, demonstrating the general feasibility and conditions for this transformation.

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | Cs₂CO₃ | Dioxane | Arylboronic acid | Good to High | researchgate.net |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | Heteroarylboronic acid | Good | nih.gov |

| Pd(OAc)₂ | Trineopentylphosphine | K₃PO₄ | Toluene | ortho-substituted Phenylboronic acid | Varies | beilstein-journals.orgnih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the isoxazole and a terminal alkyne. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This method is highly efficient for synthesizing 3-alkynylisoxazoles. The reaction mechanism is similar to other cross-coupling reactions, proceeding through a catalytic cycle involving oxidative addition, transmetalation (involving a copper acetylide intermediate), and reductive elimination. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne partner. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Halo-isoxazoles Note: The following data is based on reactions with analogous haloisoxazole compounds.

| Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Terminal Alkyne | up to 98% | rsc.orgrsc.org |

| Pd(acac)₂/PPh₃ | CuI | Cs₂CO₃ | Dioxane | Terminal Alkyne | Excellent | rsc.org |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Phenylacetylene | 80% | rsc.org |

Oxidative Addition Processes

Oxidative addition is not a standalone reaction for producing a final product but is the crucial first step in the catalytic cycle of most cross-coupling reactions, including the Suzuki and Sonogashira reactions. nih.govcsbsju.edu In this process, a low-valent transition metal complex, typically palladium(0), inserts into the carbon-bromine bond of the isoxazole ring. csbsju.edu

This step involves the cleavage of the C-Br bond and the formation of two new bonds between the carbon and bromine atoms and the metal center. Consequently, the oxidation state of the metal increases (e.g., from Pd(0) to Pd(II)), and its coordination number also increases. nih.govresearchgate.net This activation of the carbon-halogen bond is what enables the subsequent steps of the cross-coupling reaction to occur. illinois.educhemrxiv.org The rate and success of the oxidative addition step are influenced by the electron density at the metal center, the nature of the ligands attached to the metal, and the properties of the organic halide.

Reactions Involving the Ethanol (B145695) Side Chain

The 1-hydroxyethyl group at the C5 position offers another avenue for chemical modification, primarily through reactions targeting the secondary hydroxyl (-OH) group.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The secondary alcohol of the ethanol side chain can be oxidized to the corresponding ketone, 1-(3-bromo-isoxazol-5-yl)ethanone. This transformation is a common and high-yielding reaction in organic synthesis. A variety of standard oxidizing agents can be employed under controlled conditions to achieve this conversion without affecting the bromo-isoxazole core.

Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (CH₂Cl₂).

Swern Oxidation: Using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine (Et₃N) at low temperatures.

Dess-Martin Periodinane (DMP): A mild and highly efficient reagent that allows for the oxidation to be performed at room temperature.

Further oxidation of the resulting ketone to a carboxylic acid is not a direct process and would require cleavage of the carbon-carbon bond between the carbonyl group and the methyl group, which typically necessitates harsh reaction conditions. The more direct route to an isoxazole carboxylic acid would involve the oxidation of a different starting material, such as a 5-methyl or 5-ethylisoxazole derivative. The existence of 1-(3-bromo-5-isoxazolyl)-ethanone as a chemical intermediate confirms the feasibility of this oxidation. lookchem.com

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of the ethanol side chain readily participates in esterification and etherification reactions.

Esterification: This reaction involves converting the alcohol into an ester. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Alternatively, for more sensitive substrates, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. This reaction is useful for introducing a wide variety of functional groups onto the side chain. medcraveonline.com

Etherification: The hydroxyl group can also be converted into an ether. A classic method is the Williamson ether synthesis. This two-step process first involves the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction (Sₙ2) to form the corresponding ether. This allows for the introduction of various alkyl chains to the side chain oxygen.

Dehydration Reactions

The ethanol side chain of this compound can undergo dehydration to form the corresponding alkene, 3-bromo-5-vinyl-isoxazole. This elimination reaction is a standard transformation for alcohols and can typically be achieved by treatment with a strong acid and heat. Common reagents for this type of transformation include concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

The mechanism involves the protonation of the hydroxyl group by the acid, forming a good leaving group (water). Subsequent removal of a proton from the adjacent carbon atom by a base (such as water or the conjugate base of the acid) leads to the formation of a double bond.

Alternatively, reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine can also effect this transformation under milder conditions. While specific literature detailing the dehydration of this compound is not prevalent, the general principles of alcohol dehydration are well-established and applicable to this substrate.

General Reaction Scheme for Dehydration:

Reaction of this compound with an acid catalyst (e.g., H₂SO₄) or other dehydrating agents (e.g., POCl₃/pyridine) to yield 3-bromo-5-vinyl-isoxazole and water.

| Reactant | Reagents | Product |

| This compound | Acid catalyst (e.g., H₂SO₄, H₃PO₄) or POCl₃/pyridine | 3-bromo-5-vinyl-isoxazole |

Reactions Involving the Isoxazole Ring System

The 3-bromo-isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the presence of the bromine substituent.

Isoxazoles can undergo electrophilic aromatic substitution, with the reaction typically occurring at the C4 position. The regioselectivity is governed by the electronic properties of the ring, where the nitrogen atom deactivates the adjacent C3 and the oxygen atom deactivates the C5 position to a lesser extent, making the C4 position the most electron-rich and susceptible to electrophilic attack.

For this compound, the bromine at C3 and the ethanol group at C5 further influence the ring's reactivity. However, the inherent preference for C4 substitution in isoxazoles remains the dominant factor. Various electrophilic cyclization methods have been developed to synthesize 4-halo(seleno)isoxazoles, demonstrating the ring's capacity to react with electrophiles.

The N-O bond in the isoxazole ring is relatively weak, making it susceptible to cleavage under various conditions, leading to ring-opening reactions and subsequent rearrangements.

Reductive Ring Opening: The isoxazole ring can be opened reductively. For example, catalytic hydrogenation can cleave the N-O bond to yield versatile intermediates like β-enaminones.

Base-Promoted Rearrangements: Isoxazole derivatives can undergo rearrangements in the presence of a base. A notable example is the Boulton–Katritzky rearrangement observed in certain fused isoxazole systems. Another documented transformation is the unexpected rearrangement of isoxazoles to oxazoles under mild basic conditions.

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond of the isoxazole ring can break, leading to a rearrangement into an oxazole (B20620) through an azirine intermediate.

Nucleophilic Ring Opening: The isoxazole ring, particularly when substituted with electron-withdrawing groups, can be opened by nucleophiles. For instance, 3-bromo-2-isoxazolines, closely related structures, are converted to β-hydroxy nitriles by treatment with sodium iodide in the presence of a Lewis acid. Another study details the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent to produce α-fluorocyanoketones.

| Reaction Type | Conditions/Reagents | Product Type |

| Base-Promoted Rearrangement | Base (e.g., carbonates, alkoxides) | Oxazoles |

| Photochemical Rearrangement | UV Irradiation | Oxazoles (via azirine intermediate) |

| Ring-Opening of 3-Bromo-isoxazolines | NaI, Lewis Acid | β-Hydroxy nitriles |

| Ring-Opening Fluorination | Selectfluor | α-Fluorocyanoketones |

While isoxazoles are most commonly synthesized via 1,3-dipolar cycloaddition reactions (where they are the product), their participation as a reactant in cycloaddition is less common. Computational studies have suggested that isoxazoles are generally unreactive as dienes in standard Diels-Alder reactions. acs.org

However, isoxazoles can participate in inverse electron-demand hetero-Diels–Alder reactions. For example, treatment of isoxazoles with enamines in the presence of a Lewis acid like TiCl₄(THF)₂ can yield substituted pyridines. rsc.org In this transformation, the isoxazole ring acts as the diene component, reacting with the electron-rich enamine (the dienophile) to form a bicyclic intermediate that rearranges to the final pyridine product. rsc.org

Another related transformation involves the cleavage of the isoxazole ring to form an intermediate that can then participate in a cycloaddition. For instance, base-induced ring cleavage followed by silylation can convert isoxazoles into bis(siloxy)butadienes, which are highly reactive dienes in subsequent Diels-Alder reactions to form polyfunctionalized benzene rings. thieme-connect.com

| Reaction | Reactant Type | Product |

| Inverse Electron-Demand Hetero-Diels-Alder | Isoxazole + Enamine | Substituted Pyridine rsc.org |

Advanced Methodological Studies in Compound Analysis and Theoretical Characterization

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of compounds. By probing the interactions of molecules with electromagnetic radiation, a wealth of information regarding functional groups, connectivity, and spatial arrangement of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Bromo-isoxazol-5-YL)-ethanol, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The isoxazole (B147169) ring proton would likely appear as a singlet in the aromatic region. The methine proton of the ethanol (B145695) group (-CH(OH)-) would present as a quartet, being split by the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a doublet, split by the methine proton. The hydroxyl proton (-OH) signal can be broad and its chemical shift is often variable, depending on concentration and solvent. In some cases, it may not show coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. For this compound, distinct signals would be expected for the two carbons of the isoxazole ring, the carbon bearing the bromine atom, the two carbons of the ethanol side chain (methine and methyl), and the carbon attached to the hydroxyl group. The chemical shifts of the isoxazole carbons are influenced by the electronegativity of the nitrogen and oxygen atoms and the bromine substituent.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the methine proton and the methyl protons of the ethanol group, confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoxazole-H | ~6.5 - 7.0 (s) | ~100 - 110 |

| -CH(OH)- | ~4.9 - 5.2 (q) | ~60 - 70 |

| -CH₃ | ~1.5 - 1.7 (d) | ~20 - 25 |

| -OH | Variable (broad s) | - |

| Isoxazole-C-Br | - | ~140 - 150 |

| Isoxazole-C-CH(OH)- | - | ~170 - 180 |

Note: These are predicted values based on analogous compounds and general spectroscopic principles.

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol would likely appear in the 1050-1150 cm⁻¹ region. The C=N stretching vibration of the isoxazole ring is expected to be observed around 1600-1650 cm⁻¹. The N-O stretching of the isoxazole ring typically appears in the 1100-1200 cm⁻¹ range. rjpbcs.comsemanticscholar.org The presence of the C-Br bond would give rise to a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=N (isoxazole) | Stretching | 1600-1650 |

| N-O (isoxazole) | Stretching | 1100-1200 |

| C-O (alcohol) | Stretching | 1050-1150 |

| C-Br | Stretching | <700 |

Note: These are expected ranges and the exact positions can vary.

Mass Spectrometry Techniques (e.g., HRMS, GC/MS, EI/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact molecular formula of this compound (C₅H₆BrNO₂). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be useful for analyzing the purity of the compound and identifying any potential impurities.

Electron Ionization Mass Spectrometry (EI/MS): In EI/MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of a methyl group, a water molecule from the ethanol side chain, and cleavage of the bond between the isoxazole ring and the ethanol moiety. Fragmentation of the isoxazole ring itself is also expected.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand the electronic structure, properties, and reactivity of molecules.

Quantum Chemical Calculations (e.g., DFT methods for electronic structure, reaction pathways)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. For this compound, DFT calculations would be employed to:

Optimize the molecular geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Calculate spectroscopic properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.

Analyze the electronic structure: DFT can be used to determine the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. This information provides insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. researchgate.netnih.govresearchgate.net

Investigate reaction pathways: DFT can be used to model the energy profiles of chemical reactions involving this compound, helping to understand its reactivity and potential for further chemical transformations.

Molecular Dynamics Simulations

MD simulations of isoxazole derivatives, often in the context of their interaction with biological targets like receptors or enzymes, reveal crucial information about binding modes and the stability of the ligand-protein complex. mdpi.comnih.gov For this compound, an MD simulation in an aqueous or ethanolic solvent would be invaluable for understanding its conformational flexibility. Key areas of investigation would include:

Rotational Dynamics of the Ethanol Side Chain: The simulation would elucidate the preferred orientations of the hydroxyl and methyl groups relative to the isoxazole ring. This is critical for understanding how the molecule might present itself to a binding partner.

Solvent Interactions: MD simulations can map the hydration or solvation shell around the molecule, identifying key hydrogen bonding interactions between the solvent and the isoxazole nitrogen, the hydroxyl group, and the bromine atom.

In a broader context, MD simulations of isoxazole-containing compounds have been instrumental in drug design, helping to rationalize structure-activity relationships (SAR) and to design new derivatives with improved potency and selectivity. mdpi.comtandfonline.com

Prediction of Reactivity and Selectivity via Computational Models

Computational models, particularly those based on quantum mechanics, are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, these models can shed light on its susceptibility to nucleophilic or electrophilic attack and the regioselectivity of its reactions.

The bromination of isoxazole is an electrophilic substitution reaction. isasbharat.in The presence of the bromine atom at the C3 position and the ethanol group at the C5 position will influence the electron density distribution in the isoxazole ring, thereby directing further substitutions. The deactivating effect of the annular nitrogen atom generally decreases the reactivity of the isoxazole ring compared to other heterocycles like furan. isasbharat.in

Computational studies on the bromination of other five-membered aromatic heterocycles have utilized kinetic models to understand structural effects on reaction rates and selectivity. isasbharat.in For this compound, computational models could predict the most likely sites for further electrophilic attack, which is anticipated to be the C4 position. isasbharat.in

Furthermore, the reactivity of the isoxazole ring itself can be explored. The N-O bond in isoxazoles is known to be relatively weak, making them susceptible to ring-opening reactions under certain conditions. nih.gov Computational models can calculate the activation energies for such processes, providing insights into the compound's stability and potential degradation pathways. Recent research has explored the ring-opening chlorination and bromination of isoxazoles, leading to structurally diverse halogenated compounds. researchgate.net

Conformational Analysis using Computational Methods

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational preferences. Computational methods, such as Density Functional Theory (DFT), are widely used for the conformational analysis of organic molecules.

For this compound, a key conformational feature is the rotation around the C-C bond connecting the ethanol side chain to the isoxazole ring. A relaxed potential energy surface scan, performed by systematically rotating this dihedral angle and calculating the energy at each step, would reveal the low-energy conformers.

It is likely that the most stable conformers will seek to minimize steric hindrance between the ethanol side chain and the isoxazole ring. Furthermore, intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and the nitrogen atom of the isoxazole ring could play a significant role in stabilizing certain conformations. Theoretical studies on other substituted isoxazoles have demonstrated the importance of such intramolecular interactions in determining the preferred geometry. mdpi.com

Topological and Electronic Descriptors (e.g., MEP, HOMO/LUMO analysis)

Topological and electronic descriptors provide quantitative measures of a molecule's structure and electronic properties, which are crucial for understanding its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the isoxazole ring and the oxygen of the hydroxyl group, indicating their susceptibility to electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue) would be expected around the hydrogen atoms. The MEP can serve as a powerful predictor of substituent effects on electronic behavior in chemical reactions. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors that relate to a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, a HOMO/LUMO analysis would reveal the distribution of these frontier orbitals. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the isoxazole ring, while the LUMO may be distributed over the ring and the bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.netresearchgate.net Studies on methyl-substituted isoxazoles have shown that the position of substitution can significantly affect the HOMO-LUMO gap and thus the reactivity. researchgate.net

Applications As a Synthetic Building Block and Intermediate in Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(3-bromo-isoxazol-5-yl)-ethanol, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond on the isoxazole (B147169) ring, positions it as a valuable starting material for the synthesis of more complex structures. The bromo group at the 3-position of the isoxazole ring is particularly significant as it can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Although direct examples of its use are scarce, the isoxazole moiety itself is a key component in numerous biologically active compounds. The general strategy would involve utilizing the bromo-isoxazole as a scaffold. For instance, the bromine atom can be substituted via reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings to introduce new carbon-based substituents. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgbeilstein-journals.orgresearchgate.netlibretexts.orgnih.gov Subsequently, the ethanol (B145695) side chain could be modified, for example, through oxidation to a ketone or conversion of the hydroxyl group to a leaving group for nucleophilic substitution, further increasing molecular complexity. A patent for a related compound, 1-(3-bromo-isoxazol-5-yl)-2-tert.butylaminoethanol, hints at the potential of this scaffold in the development of new chemical entities. google.com

Precursor to Other Functionalized Isoxazole Derivatives

The primary role of this compound in synthetic chemistry is as a precursor to a wide array of other functionalized isoxazole derivatives. The reactivity of the bromo group is key to this versatility.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the 3-bromo-isoxazole with a boronic acid or ester. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the isoxazole ring, leading to a diverse library of 3-substituted isoxazole-5-yl-ethanol derivatives. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction could be employed to couple the bromo-isoxazole with an alkene, resulting in the formation of a new carbon-carbon bond and the introduction of a vinyl substituent at the 3-position. organic-chemistry.orgbeilstein-journals.orgresearchgate.netlibretexts.org

Sonogashira Coupling: This coupling reaction with a terminal alkyne would yield a 3-alkynyl-isoxazole derivative. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov The resulting alkyne is a versatile functional group that can undergo further transformations.

Modification of the Ethanol Side Chain:

The secondary alcohol of the ethanol group can be readily oxidized to the corresponding ketone, 1-(3-bromo-isoxazol-5-yl)ethanone. This ketone would then serve as a handle for a different set of chemical transformations, such as aldol (B89426) condensations or the introduction of nitrogen-containing functionalities through reductive amination.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of nucleophiles, including azides, cyanides, and various heteroatoms, at the carbon adjacent to the isoxazole ring.

While comprehensive studies detailing these specific transformations for this compound are not widely reported, the established reactivity of bromo-heterocycles and alcohols strongly supports its potential as a valuable precursor.

Utilization in Materials Science Research (if applicable, non-biological)

Currently, there is no specific information available in the scientific literature or public databases that documents the utilization of this compound in non-biological materials science research. The isoxazole ring is a component in some organic materials, but the specific contribution or application of this particular compound has not been reported. bldpharm.com

Applications in Agrochemical Research (excluding biological activity)

There are no specific, publicly documented applications of this compound in agrochemical research that are unrelated to its direct biological activity. While isoxazole derivatives are known to be used in the agrochemical industry, the role of this specific compound as an intermediate or building block in the synthesis of non-biologically active agrochemical components is not detailed in available research.

Role in Advanced Catalysis Research

No documented roles for this compound in advanced catalysis research have been found in the reviewed literature. Its potential use would likely be as a ligand for a metal catalyst after suitable modification, but no such applications have been reported.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 1-(3-bromo-isoxazol-5-yl)-ethanol, which possesses a stereocenter at the carbon bearing the hydroxyl group, the development of efficient stereoselective synthetic methods is a critical and largely unexplored area.

Current synthetic approaches to analogous isoxazole-containing alcohols often rely on the reduction of a corresponding ketone, which typically yields a racemic mixture. Future research should focus on asymmetric methods to directly produce either the (R) or (S) enantiomer in high enantiomeric excess. Several strategies could be pursued:

Asymmetric Transfer Hydrogenation: This method, employing chiral catalysts and a hydrogen donor, offers a scalable and operationally simple route to chiral alcohols. A systematic screening of various chiral ligands and metal catalysts would be necessary to identify optimal conditions for the asymmetric reduction of a precursor ketone, 3-bromo-5-acetylisoxazole.

Enzyme-Catalyzed Reduction: Biocatalysis presents a green and highly selective alternative. Ketoreductases (KREDs) are known for their ability to reduce a wide range of ketones to their corresponding chiral alcohols with excellent enantioselectivity. The identification and engineering of a suitable KRED for the specific substrate would be a significant advancement.

Chiral Lewis Acid-Catalyzed Addition: The addition of organometallic reagents to 3-bromo-5-formylisoxazole in the presence of a chiral Lewis acid could provide enantiomerically enriched this compound.

Table 1: Potential Stereoselective Synthetic Routes

| Synthetic Strategy | Precursor | Key Reagent/Catalyst | Potential Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 3-Bromo-5-acetylisoxazole | Chiral Ru or Rh complex | Enantiomerically enriched (R)- or (S)-1-(3-bromo-isoxazol-5-yl)-ethanol |

| Enzyme-Catalyzed Reduction | 3-Bromo-5-acetylisoxazole | Ketoreductase (KRED) | High enantiomeric excess of (R)- or (S)-1-(3-bromo-isoxazol-5-yl)-ethanol |

| Chiral Lewis Acid-Catalyzed Addition | 3-Bromo-5-formylisoxazole | Chiral catalyst (e.g., based on Ti, Zn) and a methylating agent | Enantiomerically enriched this compound |

Exploration of Alternative Functionalization Strategies

The this compound molecule is ripe for a variety of functionalization reactions, many of which remain unexplored. The bromine atom at the 3-position, the hydroxyl group, and the isoxazole (B147169) ring itself are all potential sites for chemical modification.

Cross-Coupling Reactions: The C3-bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, respectively, leading to a diverse library of novel compounds. A key challenge will be to achieve these couplings without affecting the other functional groups.

Derivatization of the Hydroxyl Group: The secondary alcohol can be a starting point for numerous transformations. Esterification or etherification could be used to introduce various functionalities. Oxidation to the corresponding ketone would provide a precursor for further nucleophilic additions.

Ring Transformation Reactions: Isoxazole rings can undergo various rearrangement and ring-opening reactions under thermal, photochemical, or catalytic conditions. Investigating these transformations for this compound could lead to the synthesis of other heterocyclic systems.

Table 2: Unexplored Functionalization Reactions

| Reaction Site | Reaction Type | Potential Reagents | Product Class |

|---|---|---|---|

| C3-Position (Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-5-(1-hydroxyethyl)isoxazoles |

| C3-Position (Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-5-(1-hydroxyethyl)isoxazoles |

| Hydroxyl Group | Esterification | Acyl chloride, base | 1-(3-Bromo-isoxazol-5-yl)ethyl esters |

| Hydroxyl Group | Oxidation | PCC, Swern, or Dess-Martin oxidation | 3-Bromo-5-acetylisoxazole |

| Isoxazole Ring | Reductive Ring Opening | H₂/Raney Ni | β-Hydroxy-γ-amino alcohols |

Mechanistic Elucidation of Complex Reactions involving the Compound

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new transformations. For complex reactions involving this compound, detailed mechanistic studies are warranted.

For instance, in the context of transition metal-catalyzed cross-coupling reactions at the C3-position, a thorough investigation of the catalytic cycle would be beneficial. This could involve the use of computational methods (e.g., Density Functional Theory) and experimental techniques such as kinetic studies and the isolation and characterization of reaction intermediates. Understanding the interplay between the catalyst, the substrate, and the various functional groups on the isoxazole ring will be key to developing more efficient and selective catalytic systems.

Furthermore, the mechanism of potential isoxazole ring-opening reactions of this specific substrate under different conditions (e.g., acidic, basic, reductive) should be investigated to control the formation of desired products and avoid unwanted side reactions.

Application in Novel Catalytic Systems

The structural features of this compound suggest its potential use as a ligand in catalysis. The nitrogen and oxygen atoms of the isoxazole ring, along with the hydroxyl group, can act as coordination sites for metal centers.

Future research could explore the synthesis of chiral ligands derived from enantiomerically pure this compound. These ligands could then be complexed with various transition metals and tested in a range of asymmetric catalytic reactions, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the isoxazole ring, modified by the bromo substituent, could impart unique reactivity and selectivity to the resulting metal complexes.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The development of novel MCRs that incorporate this compound as a building block is a highly attractive and unexplored research avenue.

The hydroxyl group could participate in reactions like the Ugi or Passerini reactions. Alternatively, the bromine atom could be utilized in a sequential MCR-cross-coupling strategy. For example, a multicomponent reaction could be designed to build a complex scaffold around the ethanol-substituted isoxazole, followed by a palladium-catalyzed functionalization at the C3-position. Such strategies would enable the rapid generation of molecular diversity from a single, versatile building block. One could envision a three-component reaction involving an aldehyde, an amine, and a β-ketoester to form a dihydropyridine (B1217469) ring, where the isoxazole moiety is appended to the starting materials.

Q & A

Basic: What are common synthetic routes for preparing 1-(3-Bromo-isoxazol-5-YL)-ethanol, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves two primary approaches:

- Ketone Reduction : Reduction of the corresponding ketone (e.g., 1-[5-(3-chloro-phenyl)-isooxazol-3-yl]-ethanone) using catalytic hydrogenation or chiral catalysts to produce enantiomerically pure ethanol derivatives. This method is noted for its stereochemical control, particularly in producing (R)-enantiomers .

- Ethylene Oxide Reaction : Reaction of brominated isoxazole precursors (e.g., 5-bromo-1,3-benzoxazole) with ethylene oxide under controlled conditions, which allows regioselective hydroxylation .

Key Factors Influencing Yield/Purity:

- Catalyst Selection : Chiral catalysts (e.g., Ru-based systems) improve enantiomeric excess in reductions.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions in ethylene oxide additions.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

Basic: How can the oxidation of this compound be optimized to produce aldehydes or carboxylic acids?

Answer:

The ethanol group in this compound can be oxidized to aldehydes or carboxylic acids using:

- PCC (Pyridinium Chlorochromate) : Mild conditions (dichloromethane, room temperature) selectively oxidize primary alcohols to aldehydes without over-oxidation .

- KMnO₄/H₂SO₄ : Strong acidic conditions drive oxidation to carboxylic acids, though bromine stability must be monitored.

Optimization Tips:

- Stoichiometry : Use 1.2 equivalents of PCC for complete aldehyde conversion.

- Temperature : Maintain <30°C to prevent decomposition of the brominated isoxazole ring.

Advanced: What enantioselective synthesis strategies are applicable for obtaining chiral derivatives of this compound?

Answer:

Enantioselective synthesis is achieved via:

- Asymmetric Catalytic Hydrogenation : Ru-BINAP complexes reduce prochiral ketones with >90% enantiomeric excess (e.g., EP2379514 patent methodology) .

- Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures, though substrate compatibility with brominated systems requires testing.

Critical Considerations:

- Substrate Design : Electron-withdrawing bromine groups may influence catalyst efficacy.

- Scale-Up Challenges : Chiral catalysts often require inert atmospheres and specialized equipment.

Advanced: How can AI-driven retrosynthesis tools predict feasible pathways for this compound?

Answer:

AI models (e.g., Reaxys, Pistachio) analyze reaction databases to propose synthetic routes:

- Stepwise Disconnection : The tool prioritizes breaking C-O or C-Br bonds, suggesting precursors like brominated isoxazole ketones or ethylene oxide adducts .

- Feasibility Scoring : Routes are ranked by "plausibility" scores (e.g., >0.5 indicates high viability) and compatibility with reported conditions.

Example Prediction:

Advanced: What methodologies reconcile contradictory data in the synthesis of brominated isoxazole derivatives?

Answer:

Contradictions (e.g., varying yields or unexpected byproducts) are addressed through:

- Multivariate Analysis : DOE (Design of Experiments) evaluates interaction effects between temperature, catalyst loading, and solvent .

- Advanced Characterization : LC-MS and 2D NMR (e.g., HSQC, HMBC) confirm structural integrity and identify impurities .

Case Study: Discrepancies in oxidation yields may arise from trace metal contaminants; ICP-MS analysis can detect catalyst residues.

Basic: What spectroscopic techniques characterize this compound?

Answer:

- ¹H/¹³C NMR : Peaks at δ 4.8–5.2 ppm (ethanol -OH) and δ 150–160 ppm (isoxazole C-Br) confirm structure .

- IR Spectroscopy : Strong O-H stretch (~3400 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- HRMS : Exact mass (242.07 g/mol) validates molecular formula .

Advanced: How does bromine's electronic effect influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing bromine:

- Activates the Isoxazole Ring : Facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at the 5-position) .

- Stabilizes Transition States : Enhances regioselectivity in Pd-catalyzed reactions.

Mechanistic Insight:

Bromine increases the electrophilicity of adjacent carbons, enabling selective bond formation in complex heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.